molecular formula C9H9ClO2 B8090382 2-Chloro-5-(2-hydroxyethyl)benzaldehyde

2-Chloro-5-(2-hydroxyethyl)benzaldehyde

Cat. No.: B8090382
M. Wt: 184.62 g/mol
InChI Key: FRYOSOYWOQOMNO-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-hydroxyethyl)benzaldehyde is an organic compound characterized by a benzene ring substituted with a chlorine atom at the second position and a 2-hydroxyethyl group at the fifth position, along with an aldehyde group at the first position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chlorination and Hydroxyethylation:

  • Reductive Amination: Another method involves the reductive amination of 2-chlorobenzaldehyde with ethylene glycol in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that allow for precise control over reaction conditions, ensuring high yield and purity. The use of catalysts and optimized reaction parameters is crucial for large-scale production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol, producing 2-chloro-5-(2-hydroxyethyl)benzyl alcohol.

  • Substitution: The chlorine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Carboxylic Acids: Oxidation can yield 2-chloro-5-(2-hydroxyethyl)benzoic acid.

  • Alcohols: Reduction can produce 2-chloro-5-(2-hydroxyethyl)benzyl alcohol.

  • Substitution Products: Various nucleophilic substitution reactions can lead to the formation of different derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(2-hydroxyethyl)benzaldehyde is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

  • Industry: The compound is used in the manufacture of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-5-(2-hydroxyethyl)benzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 2-Chlorobenzaldehyde: Lacks the hydroxyethyl group.

  • 2-Hydroxybenzaldehyde (Salicylaldehyde): Lacks the chlorine atom.

  • 2-Chloro-5-(2-hydroxyethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Properties

IUPAC Name

2-chloro-5-(2-hydroxyethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-9-2-1-7(3-4-11)5-8(9)6-12/h1-2,5-6,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYOSOYWOQOMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Manganese (IV) dioxide (1.00 g) was added to a solution of 2-(4-chloro-3-(hydroxymethyl)phenyl)ethanol [Aromatic Intermediate 7, step c] (0.200 g) in DCM (5 mL), and the resulting suspension was stirred at room temperature overnight. The mixture was then filtered through Celite, washing the residue well with DCM. The filtrate and washings were concentrated in vacuo to afford the subtitled compound as a colourless oil. Yield 0.197 g.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Manganese (IV) dioxide (1.00 g) was added to a solution of 2-(4-chloro-3-(hydroxymethyl)phenyl)ethanol (example 61, step b) (0.200 g) in DCM (5 mL), and the resulting suspension was stirred at room temperature overnight. The mixture was then filtered through Celite, washing the residue well with DCM. The filtrate and washings were concentrated in vacuo to afford the subtitled compound as a colourless oil. Yield 0.197 g.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

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